1,4-Phenylenediacetic acid

Descripción general

Descripción

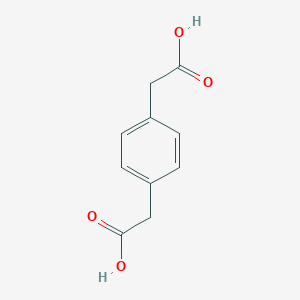

Ácido 1,4-fenilendiacético: es un compuesto orgánico con la fórmula molecular C10H10O4 . . Este compuesto se caracteriza por sus dos grupos de ácido acético unidos a un anillo de benceno en las posiciones para. Es un polvo de blanco a amarillo pálido que es ligeramente soluble en agua .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 1,4-fenilendiacético se puede sintetizar a través de varios métodos. Un método común implica la oxidación del p-xileno utilizando permanganato de potasio en un medio alcalino . Otro método incluye la hidrólisis del 1,4-bis(clorometil)benceno en presencia de una base fuerte .

Métodos de producción industrial: En entornos industriales, el ácido 1,4-fenilendiacético se produce normalmente mediante la oxidación catalítica del p-xileno . Este proceso implica el uso de un catalizador como acetato de cobalto o manganeso en presencia de aire u oxígeno a temperaturas elevadas .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 1,4-fenilendiacético experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar derivados del ácido 1,4-fenilendiacético.

Reducción: Los grupos de ácido carboxílico se pueden reducir a alcoholes.

Sustitución: Los átomos de hidrógeno en el anillo de benceno se pueden sustituir por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio alcalino.

Reducción: Hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador.

Principales productos formados:

Oxidación: Derivados del ácido 1,4-fenilendiacético.

Reducción: 1,4-Fenilendietanol.

Sustitución: Derivados halogenados del ácido 1,4-fenilendiacético.

Aplicaciones Científicas De Investigación

El ácido 1,4-fenilendiacético tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 1,4-fenilendiacético implica su capacidad para actuar como un ligando en la química de coordinación. Puede formar complejos con iones metálicos, que luego pueden participar en varias reacciones químicas. Los grupos de ácido carboxílico en el compuesto pueden donar electrones a iones metálicos, formando complejos de coordinación estables .

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido 1,3-fenilendiacético

- Ácido 1,2-fenilendiacético

- Ácido tereftálico

- Ácido isoftálico

Comparación: El ácido 1,4-fenilendiacético es único debido a su patrón de sustitución para en el anillo de benceno, que afecta su reactividad química y propiedades físicas. En comparación con el ácido 1,3-fenilendiacético y el ácido 1,2-fenilendiacético, la sustitución para permite complejos de coordinación más simétricos . El ácido tereftálico y el ácido isoftálico, por otro lado, tienen diferentes patrones de sustitución y se utilizan principalmente en la producción de poliésteres .

Actividad Biológica

1,4-Phenylenediacetic acid (PDA) is an organic compound with the formula CHO. It has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of PDA, focusing on its synthesis, applications, and mechanisms of action.

This compound is a diacid derivative of phenylenedicarboxylic acid. It can be synthesized through various methods, including:

- Direct synthesis from phthalic anhydride : Reacting phthalic anhydride with acetic acid under controlled conditions.

- Metal-organic frameworks (MOFs) : PDA serves as a linker in the synthesis of MOFs, which have applications in gas storage and separation due to their porous nature .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it can form coordination complexes with metal ions, which may enhance its biological activity. For instance:

- Metal Complexes : PDA has been used to synthesize metal complexes that exhibit significant cytotoxic effects against various cancer cell lines. For example, a study found that manganese(II) complexes derived from PDA showed promising anticancer activity by inducing apoptosis in cancer cells .

Antioxidant Activity

PDA has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. The mechanism involves scavenging free radicals and reducing oxidative damage in biological systems. This property is particularly relevant in the context of preventing diseases associated with oxidative stress, such as cancer and cardiovascular diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Coordination Chemistry : PDA forms stable coordination complexes with transition metals, enhancing its solubility and bioavailability. These complexes can interact with biological macromolecules, leading to altered cellular functions .

- Cellular Uptake : Studies suggest that PDA and its metal complexes are readily taken up by cells, facilitating their therapeutic effects. The cellular uptake is often enhanced by the lipophilic nature of the compounds formed .

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of metal-PDA complexes on human lung cancer cells (NCI-H522). The results indicated that these complexes significantly inhibited cell proliferation compared to free PDA .

- Antioxidant Effects : In vitro assays demonstrated that PDA exhibited a dose-dependent increase in antioxidant activity, effectively reducing lipid peroxidation in cultured cells .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[4-(carboxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWIPPZWFZGHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223481 | |

| Record name | p-Phenylenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7325-46-4 | |

| Record name | 1,4-Benzenediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7325-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylenediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007325464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenylenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.